molecular formula C17H15ClO2 B2997876 (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 860000-28-8

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B2997876
CAS No.: 860000-28-8
M. Wt: 286.76
InChI Key: MLWBRDAVGBGKOK-WEVVVXLNSA-N
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Description

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and methoxy substituent on one phenyl ring and a methyl substituent on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology

The compound has potential applications in biological studies due to its structural similarity to natural products with biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine

In medicine, chalcone derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the chloro and methyl substituents.

    (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Contains additional methoxy substituents.

    (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy and methyl substituents.

Uniqueness

The presence of both chloro and methoxy substituents on one phenyl ring and a methyl substituent on the other phenyl ring makes (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other chalcone derivatives.

Properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWBRDAVGBGKOK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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